molecular formula C8H6F4N2O3 B2759883 1,1,1-Trifluoro-2-(2-fluoropyridin-3-yl)-3-nitropropan-2-ol CAS No. 892414-45-8

1,1,1-Trifluoro-2-(2-fluoropyridin-3-yl)-3-nitropropan-2-ol

Cat. No.: B2759883
CAS No.: 892414-45-8
M. Wt: 254.141
InChI Key: CUZCOIIHDQAOAT-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-(2-fluoropyridin-3-yl)-3-nitropropan-2-ol is a fluorinated organic compound with a unique structure that combines a trifluoromethyl group, a fluoropyridine moiety, and a nitropropanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-2-(2-fluoropyridin-3-yl)-3-nitropropan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluoropyridine Moiety: The fluoropyridine moiety can be synthesized through the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Formation of the Nitropropanol Group: The nitropropanol group can be synthesized through the nitration of propanol derivatives using nitric acid or other nitrating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-2-(2-fluoropyridin-3-yl)-3-nitropropan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of amino derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Amino derivatives with the nitro group reduced to an amine.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1,1,1-Trifluoro-2-(2-fluoropyridin-3-yl)-3-nitropropan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-2-(2-fluoropyridin-3-yl)-3-nitropropan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluoropyridine moieties contribute to its unique physicochemical properties, which can enhance its binding affinity and selectivity for certain biological targets. The nitro group may also play a role in its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2-(2-fluoropyridin-3-yl)propan-2-ol: Lacks the nitro group, resulting in different reactivity and applications.

    2-(2-Fluoropyridin-3-yl)-3-nitropropan-2-ol: Lacks the trifluoromethyl group, affecting its physicochemical properties and biological activity.

    1,1,1-Trifluoro-3-nitropropan-2-ol: Lacks the fluoropyridine moiety, leading to different chemical behavior and uses.

Uniqueness

1,1,1-Trifluoro-2-(2-fluoropyridin-3-yl)-3-nitropropan-2-ol is unique due to the combination of its trifluoromethyl, fluoropyridine, and nitropropanol groups

Biological Activity

1,1,1-Trifluoro-2-(2-fluoropyridin-3-yl)-3-nitropropan-2-ol is a fluorinated organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of trifluoromethyl and nitro groups, which are known to influence biological activity. The molecular formula is C₉H₈F₃N₃O₃, with a molecular weight of 251.17 g/mol.

PropertyValue
Molecular FormulaC₉H₈F₃N₃O₃
Molecular Weight251.17 g/mol
AppearanceWhite solid
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study: Breast Cancer Cell Line

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects. Preliminary studies suggest that it may enhance neuronal survival under oxidative stress conditions. This effect is hypothesized to be mediated through the modulation of reactive oxygen species (ROS) levels and the activation of survival pathways.

Table 2: Neuroprotective Activity

Treatment Concentration (µM)Cell Viability (%)
0 (Control)100
585
1075
2060

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It appears to affect key signaling pathways related to apoptosis and cell survival.
  • Antioxidant Properties : By reducing oxidative stress, it may protect neuronal cells from damage.

Properties

IUPAC Name

1,1,1-trifluoro-2-(2-fluoropyridin-3-yl)-3-nitropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4N2O3/c9-6-5(2-1-3-13-6)7(15,4-14(16)17)8(10,11)12/h1-3,15H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZCOIIHDQAOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)C(C[N+](=O)[O-])(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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